molecular formula C11H10N2O3S2 B4793679 5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B4793679
M. Wt: 282.3 g/mol
InChI Key: PTYCLKVHEIGEBZ-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization at specific positions to introduce the methyl, oxo, prop-2-en-1-ylsulfanyl, and carboxylic acid groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their functional groups.

    Pyrimidine derivatives: Compounds with a pyrimidine core that may have different substituents.

    Thienopyrimidine analogs: Similar structures with variations in the thieno or pyrimidine rings.

Uniqueness

5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-4-oxo-2-prop-2-enylsulfanyl-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-3-4-17-11-12-8(14)6-5(2)7(10(15)16)18-9(6)13-11/h3H,1,4H2,2H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYCLKVHEIGEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 2
5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 4
5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 5
5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

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